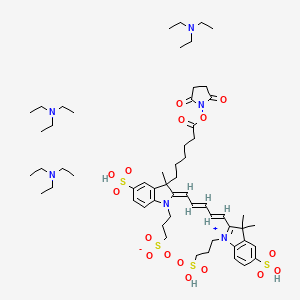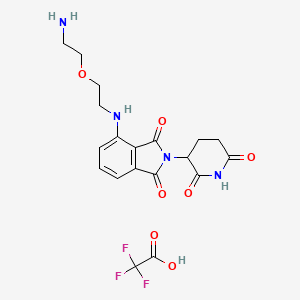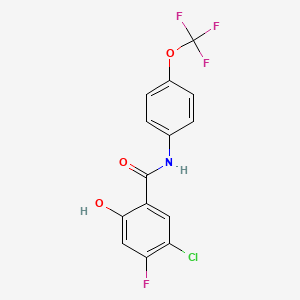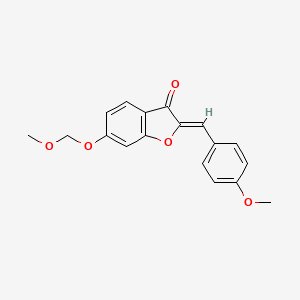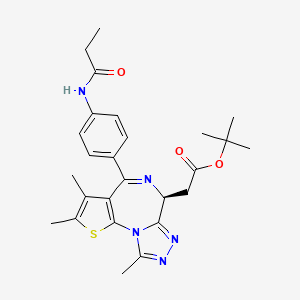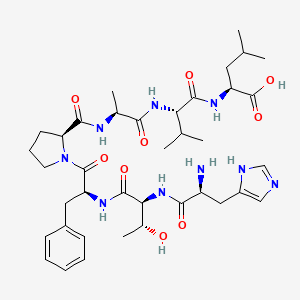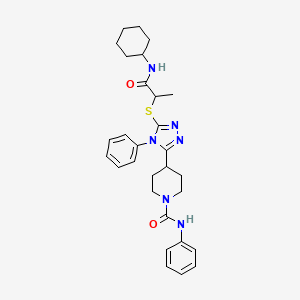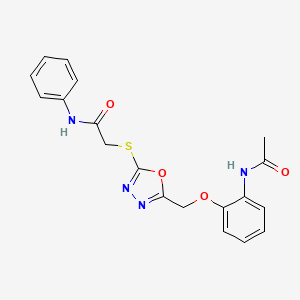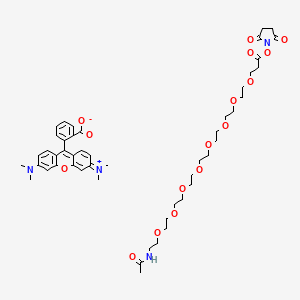
Tamra-peg8-nhs
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tamra-peg8-nhs is a dye derivative of TAMRA (tetramethylrhodamine) containing 8 polyethylene glycol units. It is widely used in scientific research due to its fluorescent properties and ability to form stable ester bonds with ammonia .
準備方法
Tamra-peg8-nhs is synthesized by reacting TAMRA with polyethylene glycol and N-hydroxysuccinimide (NHS). The reaction involves the formation of ester bonds between the NHS groups and ammonia . Industrial production methods typically involve controlled reaction conditions to ensure high purity and yield.
化学反応の分析
Tamra-peg8-nhs undergoes several types of chemical reactions:
Substitution Reactions: The NHS groups react with ammonia to form stable ester bonds.
Common Reagents and Conditions: The primary reagents used include NHS and ammonia.
Major Products: The major product formed is the ester bond between the NHS groups and ammonia.
科学的研究の応用
Tamra-peg8-nhs has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in cellular and molecular biology for labeling and tracking molecules within cells.
Medicine: Utilized in medical research for imaging and diagnostic purposes.
Industry: Applied in the development of new materials and technologies that require fluorescent properties.
作用機序
The mechanism of action of Tamra-peg8-nhs involves the formation of stable ester bonds with ammonia. This reaction is facilitated by the NHS groups present in the compound . The molecular targets and pathways involved include the specific binding sites on molecules that react with the NHS groups .
類似化合物との比較
Tamra-peg8-nhs is unique due to its combination of TAMRA and polyethylene glycol units, which provide enhanced fluorescent properties and stability. Similar compounds include other TAMRA derivatives and fluorescent dyes that contain polyethylene glycol units . this compound stands out due to its specific structure and reactivity with ammonia .
特性
分子式 |
C49H66N4O16 |
|---|---|
分子量 |
967.1 g/mol |
IUPAC名 |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H44N2O13.C24H22N2O3/c1-22(28)26-5-7-33-9-11-35-13-15-37-17-19-39-21-20-38-18-16-36-14-12-34-10-8-32-6-4-25(31)40-27-23(29)2-3-24(27)30;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h2-21H2,1H3,(H,26,28);5-14H,1-4H3 |
InChIキー |
WOCYLGUIDGODAN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



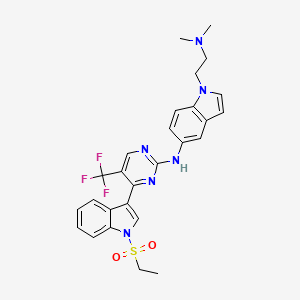
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)

